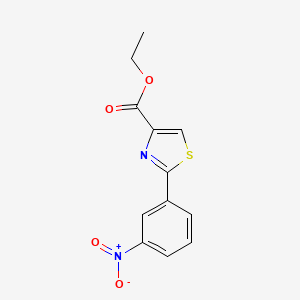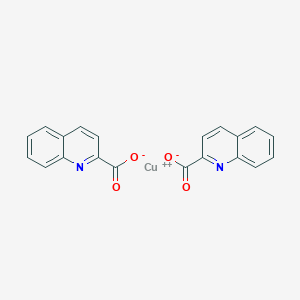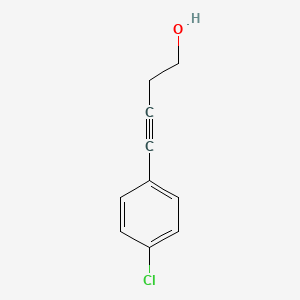
4-ETHOXY-3-IODO-BENZENAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ETHOXY-3-IODO-BENZENAMINE is an organic compound characterized by the presence of an ethoxy group and an iodine atom attached to a phenyl ring, along with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ETHOXY-3-IODO-BENZENAMINE typically involves the iodination of a precursor compound, such as (4-Ethoxyphenyl)amine. The reaction is carried out using iodine and an oxidizing agent like sodium iodide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-ETHOXY-3-IODO-BENZENAMINE can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted phenylamines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-ETHOXY-3-IODO-BENZENAMINE has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-ETHOXY-3-IODO-BENZENAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and iodine groups can influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(4-Ethoxyphenyl)amine: Lacks the iodine atom, resulting in different reactivity and applications.
(4-Iodophenyl)amine: Lacks the ethoxy group, affecting its solubility and interaction with molecular targets.
(3-Iodo-4-methoxyphenyl)amine: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical and biological properties.
Uniqueness: 4-ETHOXY-3-IODO-BENZENAMINE is unique due to the combined presence of the ethoxy and iodine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C8H10INO |
|---|---|
Molekulargewicht |
263.08 g/mol |
IUPAC-Name |
4-ethoxy-3-iodoaniline |
InChI |
InChI=1S/C8H10INO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 |
InChI-Schlüssel |
VVRRAOLICRALTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)N)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-Indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8749045.png)



![N-[4-(hydroxymethyl)-3-methylphenyl]acetamide](/img/structure/B8749069.png)


![4-bromo-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B8749098.png)



![10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B8749141.png)
